1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl benzoate is an organic compound that belongs to the class of benzofuran derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl benzoate typically involves the reaction of phthalic anhydride with appropriate benzoic acid derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where phthalic anhydride and benzoic acid derivatives are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins
Wirkmechanismus
The mechanism of action of 1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)acetamide
- 4-(1,3-Dioxo-2-benzofuran-5-yl)phenyl derivatives
- 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate .
Uniqueness
1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzofuran core and ester functional group make it versatile for various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
138975-98-1 |
---|---|
Molekularformel |
C15H8O5 |
Molekulargewicht |
268.22 g/mol |
IUPAC-Name |
(1,3-dioxo-2-benzofuran-4-yl) benzoate |
InChI |
InChI=1S/C15H8O5/c16-13(9-5-2-1-3-6-9)19-11-8-4-7-10-12(11)15(18)20-14(10)17/h1-8H |
InChI-Schlüssel |
WSSBCSBPPNVTHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C(=O)OC3=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.